![molecular formula C7H8N2 B058655 2,3-ジヒドロ-1H-ピロロ[3,2-b]ピリジン CAS No. 1211540-79-2](/img/structure/B58655.png)

2,3-ジヒドロ-1H-ピロロ[3,2-b]ピリジン

概要

説明

Synthesis Analysis

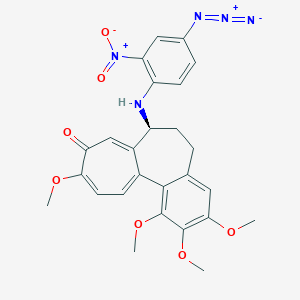

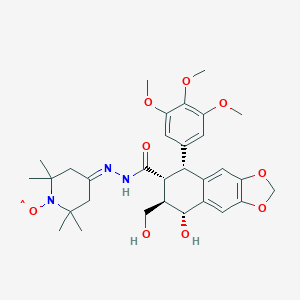

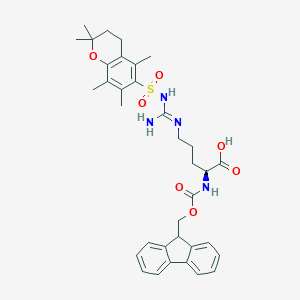

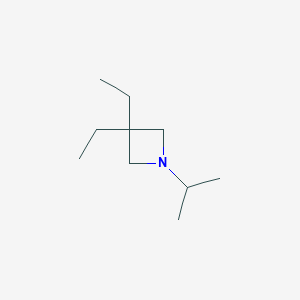

The synthesis of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives can involve multiple approaches, including one-pot, three-component reactions that allow for the incorporation of a tetrahedral fragment at position-4 of the pyrrolo[2,3-b]pyridine skeleton. Such methods have been developed to yield novel derivatives under mild conditions, utilizing solvents like ethanol, acetic acid, or 1,4-dioxane (Vilches-Herrera et al., 2013). Additionally, polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines have been synthesized from 1,2,4-triazines using the inverse electron demand Diels–Alder reaction, showcasing the versatility of synthetic strategies for constructing pyrrolo[3,2-b]pyridine frameworks (Hajbi et al., 2007).

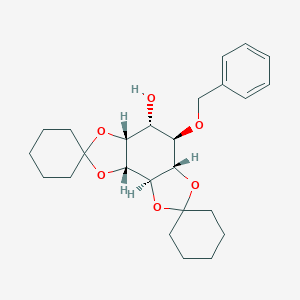

Molecular Structure Analysis

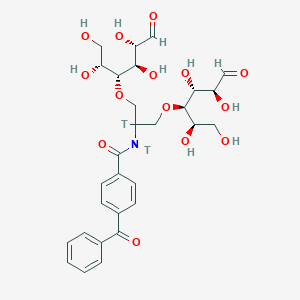

The molecular structure of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives has been elucidated through various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry, as well as X-ray diffraction analysis. Such studies reveal the optimal molecular structure and provide insights into the physicochemical properties of these compounds (Yang et al., 2023).

Chemical Reactions and Properties

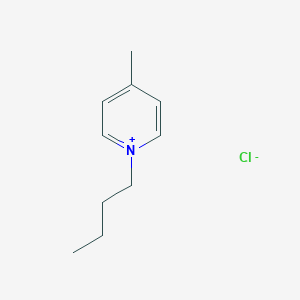

The reactivity of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives often involves electrophilic aromatic substitution, showcasing their potential for further functionalization. These compounds serve as precursors to a variety of structurally diverse molecules, highlighting their significance in synthetic organic chemistry (Janiga & Gryko, 2014).

Physical Properties Analysis

The physical properties of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives, such as optical and electrochemical characteristics, are of particular interest. These compounds exhibit strong violet, blue, or green fluorescence both in solution and in the solid state, making them attractive for applications in materials science and organic electronics (Janiga & Gryko, 2014).

Chemical Properties Analysis

The chemical properties of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives are characterized by their reactivity patterns, including their ability to undergo various ring expansion reactions and their utility in constructing complex heterocyclic frameworks. These attributes underscore the compound's versatility and potential for generating novel molecules with desirable properties (Croix et al., 2018).

科学的研究の応用

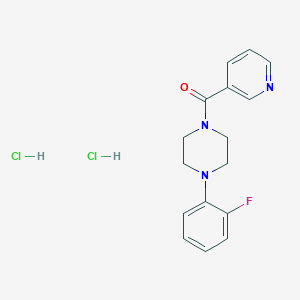

抗リーシュマニア剤

2,3-ジヒドロ-1H-ピロロ[3,4-b]キノリン-1-オン誘導体は、2,3-ジヒドロ-1H-ピロロ[3,2-b]ピリジンと関連しており、内臓リーシュマニア症(VL)に対する抗リーシュマニア有効性について合成および評価されています。 ライブラリ化合物の中で、化合物 5m は in vitro で抗リーシュマニア活性を示しました .

抗菌活性

ピロロピラジン誘導体は、2,3-ジヒドロ-1H-ピロロ[3,2-b]ピリジンを含み、抗菌活性を含む幅広い生物活性を示しています .

抗炎症活性

抗ウイルス活性

抗真菌活性

抗酸化活性

抗腫瘍活性

キナーゼ阻害活性

作用機序

Target of Action

The primary targets of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

In vitro pharmacokinetic studies have ascertained the stability of similar compounds in both simulated gastric fluid and simulated intestinal fluid .

Result of Action

In vitro, 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives inhibit cancer cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of cancer cells .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-6-7(8-4-1)3-5-9-6/h1-2,4,9H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWQHCSGMTWRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211540-79-2 | |

| Record name | 1H,2H,3H-pyrrolo[3,2-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis method described in the research?

A1: The research highlights the use of a chiral phase-transfer catalyst derived from tert-leucine for the asymmetric synthesis of 3-phenyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitriles []. This method enables the production of both enantiomers of these compounds in excellent yield (up to 99%) and with high enantioselectivity (up to 91% ee) and diastereoselectivity (up to >99:1 dr) []. This is significant because it provides a controlled and efficient way to access these chiral compounds, which could be valuable for drug discovery and development.

Q2: What are the potential applications of these synthesized compounds?

A2: While the research focuses primarily on the synthetic methodology, the ability to synthesize both enantiomers of 3-phenyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitriles with high selectivity opens doors for further investigation into their biological activities. These compounds belong to the 4-azaindoline family, which are considered privileged scaffolds in medicinal chemistry due to their diverse pharmacological properties []. Therefore, these synthesized enantiomers could be valuable as building blocks for new drugs or as tools for studying biological pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B58599.png)

![Methyl hexahydro-1H-pyrrolo[1,2-b]pyrazole-1-carboxylate](/img/structure/B58601.png)